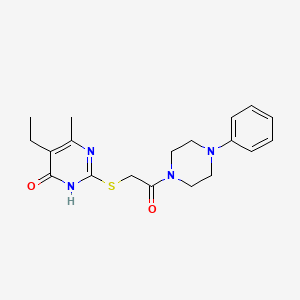
5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Ethyl-6-methyl-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)pyrimidin-4(3H)-one is a complex organic compound notable for its diverse biological activities. This compound, characterized by a pyrimidine ring and functional groups such as piperazine and thioether, has garnered attention in medicinal chemistry due to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O2S, with a molecular weight of approximately 378.46 g/mol. The structure includes:
- Pyrimidine ring : A six-membered ring containing nitrogen atoms.
- Piperazine moiety : A saturated six-membered ring containing two nitrogen atoms, which enhances biological interactions.
- Thioether linkage : Contributing to the compound's reactivity and interaction profiles.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity. Studies have shown its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, it has demonstrated activity against both Gram-positive and Gram-negative bacteria, making it versatile in combating infections .
Antitubercular Activity
In addition to antibacterial properties, this compound has shown promising antitubercular activity. Its mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial survival . Further research is needed to elucidate the specific targets within Mycobacterium tuberculosis.
Enzyme Modulation
The compound has been studied for its ability to modulate enzyme activities related to metabolic pathways. Notably, it impacts pathways associated with glycemic control and cell proliferation, suggesting potential applications in managing metabolic disorders such as diabetes .
The biological activity of this compound is hypothesized to involve:
- Interaction with Enzymes : The piperazine moiety may facilitate binding to enzyme active sites, influencing their catalytic activities.
- Receptor Modulation : The compound may act on specific receptors involved in cellular signaling pathways, thereby altering physiological responses .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Ethyl 6-Methyl-2-Oxo-4-(Phenyl)-1,2,3,4-Tetrahydropyrimidine | Tetrahydropyrimidine core | Moderate antibacterial | Lacks sulfanyl group |
| Ethyl 6-Methyl-4-(Thiophen-2-Yl)-1,2,3,4-Tetrahydropyrimidine | Contains thiophene | Different biological activity | Exhibits antifungal properties |
| Ethyl 6-Methyl-4-(Chlorophenyl)-1,2-Dihydropyrimidinone | Halogenated phenyl group | Increased lipophilicity | Enhanced membrane permeability |
The unique combination of the piperazine ring and thioether group in 5-ethyl-6-methyl compound enhances its interaction profiles compared to other similar compounds .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Studies : Animal models have shown that administration of the compound results in significant reductions in bacterial load in infections caused by resistant strains.
- Cell Line Studies : In vitro assays using cancer cell lines indicate that the compound may induce apoptosis and inhibit proliferation at micromolar concentrations .
Propiedades
IUPAC Name |
5-ethyl-4-methyl-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2S/c1-3-16-14(2)20-19(21-18(16)25)26-13-17(24)23-11-9-22(10-12-23)15-7-5-4-6-8-15/h4-8H,3,9-13H2,1-2H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHOTSLYZSSUAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














